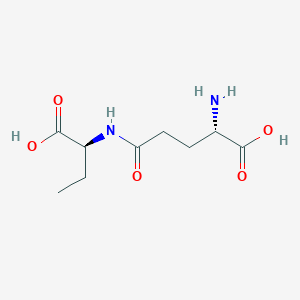Prevention of age-related truncation of γ-glutamylcysteine ligase catalytic subunit (GCLC) delays cataract formation
- Science Advances 10, no. 17 (2024): eadl1088.
- Wei, Zongbo, Caili Hao, Kazi Rafsan Radeen, Ramkumar Srinivasagan, Jian-Kang Chen, Shruti Sharma, Meghan E. McGee-Lawrence, Mark W. Hamrick, Vincent M. Monnier, and Xingjun Fan.
Abstract
A sharp drop in lenticular glutathione (GSH) plays a pivotal role in age-related cataract (ARC) formation. Despite recognizing GSH’s importance in lens defense for decades, its decline with age remains puzzling. Our recent study revealed an age-related truncation affecting the essential GSH biosynthesis enzyme, the γ-glutamylcysteine ligase catalytic subunit (GCLC), at aspartate residue 499. Intriguingly, these truncated GCLC fragments compete with full-length GCLC in forming a heterocomplex with the modifier subunit (GCLM) but exhibit markedly reduced enzymatic activity. Crucially, using an aspartate-to-glutamate mutation knock-in (D499E-KI) mouse model that blocks GCLC truncation, we observed a notable delay in ARC formation compared to WT mice: Nearly 50% of D499E-KI mice remained cataract-free versus ~20% of the WT mice at their age of 20 months. Our findings concerning age-related GCLC truncation might be the key to understanding the profound reduction in lens GSH with age. By halting GCLC truncation, we can rejuvenate lens GSH levels and considerably postpone cataract onset.
| Name | gamma-Glutamyl-alpha-aminobutyrate |
|---|---|
| Cat. No. | B095384 |
| CAS No. | 16869-42-4 |
| Formula | C9H16N2O5 |
| M. Wt | 232.23 g/mol |
| IUPAC Name | (2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid |
| InChI Key | LGDYPMBAVODMSA-WDSKDSINSA-N |
| SMILES | CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
| PubChem CID | 193514 |

